molecular formula C21H22BrN2O6P B11409276 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11409276
M. Wt: 509.3 g/mol
InChI Key: FOMQTWGZHWBFBX-UHFFFAOYSA-N
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Description

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate is a complex organic compound featuring a benzodioxole ring, a bromophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate typically involves multi-step organic reactions. One common method involves the reaction of triethyl phosphite with N-(benzo[d][1,3]dioxol-5-ylchloromethyl)-4-bromoaniline in toluene at reflux temperature . This reaction forms the phosphonate ester linkage, integrating the benzodioxole and bromophenyl moieties into the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be essential to maintain the quality and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole and oxazole rings are crucial for binding to the active sites of target proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate is unique due to the presence of the oxazole ring and the bromophenyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds. These structural features enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C21H22BrN2O6P

Molecular Weight

509.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)-4-diethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C21H22BrN2O6P/c1-3-28-31(25,29-4-2)21-20(30-19(24-21)15-6-8-16(22)9-7-15)23-12-14-5-10-17-18(11-14)27-13-26-17/h5-11,23H,3-4,12-13H2,1-2H3

InChI Key

FOMQTWGZHWBFBX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC4=C(C=C3)OCO4)OCC

Origin of Product

United States

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